Tert-butyl 2-aminopropyl(methyl)carbamate
Overview
Description
Tert-butyl 2-aminopropyl(methyl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is characterized by the presence of a tert-butyl group, an aminopropyl side chain, and a methyl carbamate functional group. This compound is relevant in the field of organic chemistry due to its utility in the synthesis of complex molecules, including pharmaceuticals.
Synthesis Analysis
The synthesis of tert-butyl 2-aminopropyl(methyl)carbamate and related compounds has been explored through various methods. For instance, the Dirhodium(II)-catalyzed C-H amination reaction of a related silyloxy methylpropyl carbamate has been shown to proceed smoothly, yielding oxazolidinone derivatives, which can be further converted into monoprotected 2-amino-2-methyl-1,3-propanediols . Another approach involves the radical oxidation of amides with tert-butylperoxyiodanes, leading to the formation of imides or tert-butylperoxyamide acetals . Additionally, the use of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder has been demonstrated to yield functionalized carbamates after hydrolysis .
Molecular Structure Analysis
The molecular structure of tert-butyl 2-aminopropyl(methyl)carbamate is characterized by its tert-butyl group, which imparts steric bulk, and its carbamate moiety, which is a common functional group in organic chemistry. The molecular structure has been studied and confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectroscopy .
Chemical Reactions Analysis
Tert-butyl 2-aminopropyl(methyl)carbamate can undergo a variety of chemical reactions. For example, the synthesis of O-succinimidyl-(tert-butoxycarbonylamino)methyl carbamates has been achieved using isocyanates under the influence of ultrasound, which accelerates the reaction . The compound has also been used as a building block for the synthesis of ureidopeptides . Furthermore, a rapid synthetic method for a related compound, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate, has been established, involving acylation, nucleophilic substitution, and reduction steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl 2-aminopropyl(methyl)carbamate are influenced by its functional groups. The tert-butyl group increases the steric hindrance around the molecule, which can affect its reactivity and solubility. The carbamate group is known for its ability to form hydrogen bonds, which can also influence the compound's solubility and boiling point. The protonation sites and dissociation mechanisms of tert-butyl carbamates have been studied in tandem mass spectrometric assays, revealing that protonation can occur at the carbonyl group or the nitrogen atom, depending on the phase (gas or solution) .
Scientific Research Applications
Synthesis and Chemical Properties
Tert-butyl 2-aminopropyl(methyl)carbamate is an important intermediate in synthesizing various biologically active compounds, such as omisertinib (AZD9291). A study by Zhao, Guo, Lan, and Xu (2017) developed a rapid synthesis method for a closely related compound, demonstrating its utility in pharmaceutical applications (Bingbing Zhao et al., 2017).
Application in Organic Synthesis
Guijarro, Ortiz, and Yus (1996) explored the use of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate as a source for the MeNHCH2− synthon. This study highlights the compound's role in the formation of functionalized carbamates, which are valuable in various chemical synthesis processes (A. Guijarro, Javier Ortiz, M. Yus, 1996).
Safety And Hazards
Tert-butyl 2-aminopropyl(methyl)carbamate is classified as an Acute Tox. 3 Oral - Acute Tox. 4 Dermal - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Repr. 1B - Skin Irrit. 2 - STOT RE 1 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .
Future Directions
properties
IUPAC Name |
tert-butyl N-(2-aminopropyl)-N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7(10)6-11(5)8(12)13-9(2,3)4/h7H,6,10H2,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQQJKYSTUZVDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C(=O)OC(C)(C)C)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696728 | |
Record name | tert-Butyl (2-aminopropyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-aminopropyl(methyl)carbamate | |
CAS RN |
607380-78-9 | |
Record name | tert-Butyl (2-aminopropyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696728 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(2-aminopropyl)-N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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